molecular formula C22H25N3OS B2939986 N-(2-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893787-49-0

N-(2-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2939986
CAS No.: 893787-49-0
M. Wt: 379.52
InChI Key: JZWOMYAVMIDYMQ-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide (Compound ID: E971-0270) is a spirocyclic quinazoline derivative with a molecular formula of C23H27N3OS and a molecular weight of 393.55 g/mol . Its structure features a spiro[cyclohexane-1,2'-quinazoline] core linked to a sulfanyl acetamide group substituted with a 2-methylphenyl moiety.

Properties

IUPAC Name

N-(2-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-16-9-3-5-11-18(16)23-20(26)15-27-21-17-10-4-6-12-19(17)24-22(25-21)13-7-2-8-14-22/h3-6,9-12,24H,2,7-8,13-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWOMYAVMIDYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide typically involves multi-step organic reactions One common method includes the reaction of 2-methylphenylamine with cyclohexanone to form an intermediate, which is then reacted with quinazoline derivatives under specific conditions to form the spirocyclic structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives.

Scientific Research Applications

N-(2-methylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Spiro-Quinazoline Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / ID Spiro Ring Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) logP Key Applications Reference IDs
N-(2-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide Cyclohexane 2-Methylphenyl C23H27N3OS 393.55 ~5.00* PPI modulation, spiro libraries
N-(3-methoxyphenyl)-2-[(1'H-spiro[cycloheptane-1,2'-quinazolin]-4'-yl)sulfanyl]acetamide Cycloheptane 3-Methoxyphenyl C23H27N3O2S 409.55 5.0024 Undisclosed (screening)
N-(2-(trifluoromethyl)phenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide Cycloheptane 2-Trifluoromethylphenyl C23H24F3N3OS 443.52 ~5.50† Undisclosed (screening)
N-(4-ethylphenyl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide Cyclopentane 4-Ethylphenyl C22H25N3OS 379.52 ~4.80† Undisclosed (screening)

*Estimated based on structural similarity to ; †Predicted using substituent contributions.

Key Observations:
  • Spiro Ring Size: Cyclohexane (target) vs.
  • Substituent Effects :
    • 2-Methylphenyl (target): Balances lipophilicity (logP ~5.00) and moderate steric bulk.
    • 3-Methoxyphenyl (): Introduces hydrogen-bonding capacity via the methoxy group, improving solubility but reducing logP slightly.
    • 2-Trifluoromethylphenyl (): The electron-withdrawing CF3 group enhances metabolic stability and lipophilicity (logP ~5.50), favoring membrane permeability.
    • 4-Ethylphenyl (): The ethyl group increases hydrophobicity but reduces steric hindrance compared to methyl or methoxy groups.
Target Compound (E971-0270):
  • Included in Protein-Protein Interaction (PPI) Libraries and Spiro Libraries due to its sp³-rich structure, which mimics natural product scaffolds .
Analogs with Reported Bioactivity:
  • N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) : Exhibits α-glucosidase inhibition (IC50 = 12.3 µM) and lipoxygenase (LOX) inhibition (IC50 = 45.6 µM), attributed to the indole-oxadiazole motif .
  • N-(4-methyl-2-pyridinyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8w) : Shows butyrylcholinesterase (BChE) inhibition (IC50 = 18.9 µM), relevant for Alzheimer’s disease .
Structural-Activity Insights:
  • Replacement of the spiro-quinazoline core with oxadiazole (e.g., compounds 8t, 8w) shifts activity toward enzyme inhibition rather than PPI modulation .
  • The spirocyclic core in E971-0270 may confer unique conformational rigidity, enhancing selectivity for PPIs over enzymatic targets .

Biological Activity

N-(2-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique spirocyclic structure and the presence of a quinazoline moiety suggest various pharmacological applications, particularly in the areas of cancer therapy and antimicrobial activity.

Structure and Synthesis

The compound features a spirocyclic structure that includes a cyclohexane and a quinazoline ring system. The synthesis typically involves multi-step organic reactions, starting from commercially available precursors. The general synthetic route can be summarized as follows:

  • Formation of the Quinazoline Core : This is achieved through cyclization reactions involving 2-aminobenzamide and appropriate ketones.
  • Spirocyclic Formation : The introduction of the spirocyclic moiety is accomplished via cyclization under acidic or basic conditions.
  • Final Acetamide Formation : The final product is obtained through acylation reactions with acetic anhydride or similar reagents.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that derivatives of quinazoline had IC50 values in the low micromolar range against breast and lung cancer cells, suggesting that this compound may exhibit comparable efficacy.

CompoundCell LineIC50 (µM)
Quinazoline Derivative AMCF-7 (Breast)5.4
Quinazoline Derivative BA549 (Lung)4.7
This compoundTBDTBD

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have been shown to disrupt bacterial cell walls or inhibit essential enzymatic functions in bacteria. For example, quinazolines have been reported to demonstrate activity against Staphylococcus aureus and Escherichia coli. Preliminary data suggests that this compound may also possess similar activity.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The quinazoline moiety may interact with specific enzymes involved in cellular proliferation and survival.
  • Disruption of Cellular Integrity : The spirocyclic structure could facilitate interactions with microbial membranes, leading to cell lysis or apoptosis.

Case Studies

Recent studies exploring the biological activity of related compounds have provided insights into their therapeutic potential:

  • Study on Quinazoline Derivatives :
    • Researchers synthesized several quinazoline-based compounds and evaluated their anticancer activity against multiple cancer cell lines.
    • Results showed significant inhibition of cell growth, particularly in triple-negative breast cancer models.
  • Antimicrobial Evaluation :
    • A series of spirocyclic compounds were tested against common bacterial strains.
    • Compounds demonstrated MIC values ranging from 16 to 64 µg/mL against E. coli and S. aureus, indicating promising antimicrobial potential.

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